

# urea oxalate CAS number and chemical identifiers

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Compound of Interest		
Compound Name:	Urea oxalate	
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## **Urea Oxalate: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **urea oxalate**, a cocrystal formed between urea and oxalic acid. The document details its chemical identity, physicochemical properties, synthesis protocols, and analytical characterization methods, presenting a valuable resource for professionals in research and development.

## **Chemical Identity and Descriptors**

**Urea oxalate** is systematically identified by a range of chemical descriptors essential for database referencing and regulatory purposes. The primary identifier is its CAS Number, 513-80-4.[1][2] A comprehensive list of identifiers is provided in Table 1.

Table 1: Chemical Identifiers for Urea Oxalate



Identifier	Value	Source(s)
CAS Number	513-80-4	[1][2]
Molecular Formula	C3H6N2O5	[1][2][3][4]
Molecular Weight	150.09 g/mol	[1][2][4]
IUPAC Name	oxalic acid;urea	[4]
InChI	InChI=1S/C2H2O4.CH4N2O/c 3-1(4)2(5)6;2-1(3)4/h(H,3,4) (H,5,6);(H4,2,3,4)	[4]
InChIKey	YBSLUBPQYDULIZ- UHFFFAOYSA-N	[1]
Canonical SMILES	C(=O)(C(=O)O)O.C(=O)(N)N	[1][4]
EINECS Number	208-171-5	[4]
PubChem CID	13685621	[4]

## **Physicochemical and Structural Properties**

**Urea oxalate** presents as a white crystalline solid.[5][6] While specific quantitative solubility data is not readily available in comprehensive tables, it is characterized as being relatively insoluble in water, a property that facilitates its precipitation during synthesis.[1] It is soluble in other polar solvents.[5] One source describes it as highly soluble in water, resulting in a clear solution, though this seems to contradict its use in precipitation reactions.[6]

### **Crystal Structure**

Single-crystal X-ray diffraction studies have been instrumental in elucidating the solid-state structure of **urea oxalate**. It crystallizes in a monoclinic system with the space group P2<sub>1</sub>/c.[1] The structure is a co-crystal, not a simple salt, featuring distinct layers of urea and oxalic acid molecules. These layers are held together by an extensive network of hydrogen bonds.[1] Detailed crystallographic data for the 2:1 urea-oxalic acid cocrystal are presented in Table 2.

Table 2: Crystallographic Data for Urea Oxalic Acid (2:1)



Parameter	Value	Source(s)
Crystal System	Monoclinic	[1]
Space Group	P21/c	[1]

## **Spectroscopic Properties**

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a key technique for confirming the presence of functional groups in **urea oxalate**. The spectrum shows characteristic peaks for both the urea and oxalic acid moieties. A summary of the major absorption bands is provided in Table 3.

Table 3: FTIR Spectral Data for Urea Oxalate

Wavenumber (cm <sup>-1</sup> )	Assignment	Source(s)
~3448	N-H stretching	
~3350	N-H stretching	-
~1702	Amide C=O stretching of - COOH group	_
~1519	NH₂ bending	-
~1022	C-N stretching	_

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of **urea oxalate** is expected to show signals corresponding to the amine (-NH<sub>2</sub>) protons of urea and the acidic proton of oxalic acid. The chemical shifts of these protons are influenced by the hydrogen bonding within the crystal lattice. The ¹³C NMR spectrum would display distinct peaks for the carbonyl carbon of urea and the carboxyl carbons of oxalic acid.[1]

# **Experimental Protocols**Synthesis of Urea Oxalate



Several methods for the synthesis of **urea oxalate** have been reported, primarily involving the reaction of urea and oxalic acid.

Method 1: Reaction in Aqueous Solution and Cooling

This method relies on the precipitation of **urea oxalate** from an aqueous solution.

- Materials: Oxalic acid dihydrate, urea phosphate, deionized water.
- Procedure:
  - Prepare a solution of oxalic acid by dissolving 138.7 grams of oxalic acid dihydrate in 200 mL of water and warm to 60 °C.
  - Gradually add 316 grams of urea phosphate to the oxalic acid solution over a 10-minute period with continuous stirring, maintaining the temperature at 55-60 °C.
  - Continue stirring and heating at 60-70 °C for an additional 20 minutes.
  - Filter the hot mixture.
  - Cool the clear filtrate to 5 °C to induce crystallization.
  - Collect the urea oxalate crystals by filtration.
  - Wash the filter cake with approximately 200 mL of cold water.
  - Dry the resulting urea oxalate crystals.

Method 2: Slow Evaporation

This technique is suitable for growing single crystals of **urea oxalate** for structural analysis.

- Materials: Urea, oxalic acid, a suitable solvent (e.g., deionized water).
- Procedure:
  - Prepare a solution by dissolving stoichiometric amounts of urea and oxalic acid in the chosen solvent.



- Allow the solvent to evaporate slowly at a constant temperature.
- As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of urea oxalate crystals.

Method 3: Grinding (Solvent-Drop Grinding)

This is a mechanochemical synthesis method.

- Materials: Urea, oxalic acid, a few drops of a suitable solvent.
- Procedure:
  - Mix urea and oxalic acid in the desired molar ratio in a mortar.
  - Add a few drops of a solvent.
  - Grind the mixture thoroughly with a pestle until a homogenous powder is formed.

## **Analytical Characterization**

Single-Crystal X-ray Diffraction (SCXRD)

- Objective: To determine the precise three-dimensional arrangement of atoms and the crystal structure of **urea oxalate**.
- Procedure:
  - Mount a suitable single crystal of urea oxalate on a goniometer head.
  - Collect diffraction data using a diffractometer with an appropriate X-ray source (e.g., Mo Kα radiation).
  - Process the collected data to determine the unit cell parameters, space group, and atomic coordinates.
  - Refine the crystal structure to obtain accurate bond lengths, bond angles, and other structural details.



#### Fourier-Transform Infrared (FTIR) Spectroscopy

 Objective: To identify the functional groups present in urea oxalate and confirm the formation of the cocrystal.

#### Procedure:

- Prepare a sample by mixing a small amount of urea oxalate with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
- Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm<sup>-1</sup>).
- Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the vibrational modes of the functional groups in urea and oxalic acid.

#### Thermal Analysis (DSC/TGA)

- Objective: To evaluate the thermal stability and decomposition behavior of urea oxalate.
- Procedure:
  - Place a small, accurately weighed sample of urea oxalate into an appropriate pan (e.g., aluminum).
  - For Differential Scanning Calorimetry (DSC), heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen) and record the heat flow as a function of temperature to identify melting points and other thermal transitions.
  - For Thermogravimetric Analysis (TGA), heat the sample at a constant rate under a controlled atmosphere and record the mass loss as a function of temperature to determine decomposition temperatures.

## **Visualizations**

### **Chemical Structure of Urea Oxalate**

The following diagram illustrates the molecular components of **urea oxalate**.



Caption: Molecular components of urea oxalate.

## **Experimental Workflow for Synthesis and Characterization**

The logical flow from starting materials to the final characterized product is depicted below.

Caption: General experimental workflow for **urea oxalate**.

## Conclusion

This technical guide has summarized the key chemical identifiers, physicochemical properties, and experimental protocols for **urea oxalate**. The provided data, presented in structured tables, and the visual workflows offer a practical resource for researchers and professionals engaged in the study and application of this compound. The detailed methodologies for synthesis and characterization serve as a foundation for further investigation and development in various scientific fields.

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